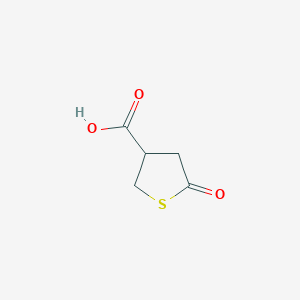

5-Oxothiolane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxothiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLISCFVTVRXTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390030 | |

| Record name | 5-oxothiolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28525-50-0 | |

| Record name | 5-oxothiolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxothiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Oxothiolane 3 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches to 5-Oxothiolane-3-carboxylic Acid

Direct synthetic routes to this compound, a compound also known as 5-oxopyrrolidine-3-carboxylic acid in some contexts, often involve the reaction of precursor molecules that already contain the core carbon framework. researchgate.netnih.gov One common approach involves the reaction of itaconic acid with an appropriate amine-containing starting material. ktu.edu For instance, the reaction of 2,4-difluoroaniline (B146603) with itaconic acid directly yields a derivative, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. ktu.edu This general strategy can be adapted to produce the parent compound.

Another method involves the reaction of a suitable reactant with succinic anhydride (B1165640) in an appropriate solvent like anhydrous toluene. researchgate.net The reaction progress is typically monitored by thin-layer chromatography, and the resulting solid product can be purified by extraction. researchgate.net

Ring-Closing Strategies for Thiolactone Formation

The formation of the thiolactone ring is a critical step in the synthesis of this compound analogs. Various intramolecular cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular Thioesterification of Mercaptocarboxylic Acids

Intramolecular thioesterification of mercaptocarboxylic acids is a direct method for forming thiolactones. This reaction involves the cyclization of a linear precursor that contains both a thiol and a carboxylic acid functionality. The process is essentially an internal esterification where the thiol group acts as the nucleophile and the carboxylic acid is the electrophile. This method is particularly useful for the synthesis of peptide and protein thioesters, which can then be used in native chemical ligation reactions. nih.gov Peptides and proteins can be fragmented in a sequence-specific manner using 3-mercaptopropionic acid to generate thioesters. nih.gov

In a biochemical context, the formation of thioesters often involves the activation of a carboxylate to an acyl phosphate, which then undergoes acyl substitution with a thiol. libretexts.org This principle can be applied synthetically. The direct conversion of carboxylic acids to thioesters can also be achieved using catalysts such as a 4-bromo pyridine–borane complex, which facilitates the coupling of carboxylic acids with thiols. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product | Reference |

| Carboxylic Acid | Thiol | 4-Bromo Pyridine–Borane | Thioester | rsc.org |

| Peptide/Protein | 3-Mercaptopropionic Acid | - | Peptide/Protein Thioester | nih.gov |

| Carboxylate | ATP | Enzyme | Acyl Phosphate | libretexts.org |

| Acyl Phosphate | Thiol | Enzyme | Thioester | libretexts.org |

Intramolecular Thiol-Ene Reactions under UV Light

The intramolecular thiol-ene reaction is a powerful and versatile method for constructing sulfur-containing heterocycles, including thiolactones. dntb.gov.uanih.gov This reaction proceeds via a free-radical mechanism and is often initiated by UV light. nih.govrsc.org The process involves the addition of a thiyl radical, generated from a thiol precursor, across a carbon-carbon double bond within the same molecule. nih.gov

The reaction is known for its efficiency and can be carried out under mild conditions, often in aqueous or partially aqueous environments. nih.govnih.gov The regioselectivity of the intramolecular thiol-ene reaction can be influenced by reaction conditions, with thermodynamic control sometimes favoring the formation of a six-membered ring over a five-membered one. nih.gov The use of a photoinitiator can facilitate the reaction, with mercury lamps being a common choice for many systems. researchgate.net However, visible light photoinitiators are also available. researchgate.netacs.org

| Reaction Type | Initiator | Key Features | Reference |

| Intramolecular Thiol-Ene | UV Light | Forms sulfur-containing heterocycles. | nih.gov |

| Photochemical Thiol-Ene | UV Light (320-390 nm) | Rapid crosslinking of networks. | rsc.org |

| Visible Light Thiol-Ene | Ru(bpy)3Cl2 / p-toluidine | Oxygen tolerant, proceeds at room temperature. | acs.org |

Radical-Mediated Cyclization Approaches for Thiolactones

Radical-mediated reactions represent a significant class of methods for the synthesis of thiolactones. mdpi.comresearchgate.net These reactions can be broadly categorized into intermolecular and intramolecular routes, and can proceed through either carbon-centered or sulfur-centered (thiyl) radicals. researchgate.net

In intermolecular radical routes, the key bond-forming step occurs between two separate molecules. researchgate.net A common strategy involves the addition of a carbon-centered radical to an alkene, followed by a subsequent reaction to form the thiolactone ring. researchgate.net Xanthate group transfer reactions, often initiated by organic peroxides, are a prevalent example of this approach. researchgate.net This methodology allows for the creation of functionalized γ-thiolactones through the addition of an ester-functionalized xanthate to various alkenes. researchgate.net

Intramolecular radical cyclization is a key strategy where the radical and the reactive partner are part of the same molecule. researchgate.net A notable example is the acyl thiol-ene (ATE) cyclization, which converts unsaturated thiocarboxylic acid derivatives into thiolactones under mild conditions. acs.org This method is valued for its high yields, speed, and stereoselectivity. acs.org

Another approach involves the cyclization of α-bromo thioesters and α-xanthate thioesters under radical-mediated conditions, which can furnish thiolactones in moderate yields. mdpi.com The photochemical acyl thiol-ene reaction has also been successfully employed for the cyclization of unprotected peptides to form peptide thiolactones, representing the first use of radical-mediated conditions for this specific purpose. rsc.orgresearchgate.netx-mol.com

| Radical Approach | Key Features | Reference |

| Acyl Thiol-Ene (ATE) Cyclization | High yields, fast kinetics, high diastereoselectivity. | acs.org |

| Cyclization of α-bromo thioesters | Furnishes thiolactones in moderate yields. | mdpi.com |

| Photochemical Acyl Thiol-Ene | Rapid cyclization of unprotected peptides. | rsc.orgresearchgate.net |

| Xanthate Group Transfer | Intermolecular addition of C-centered radicals to alkenes. | researchgate.net |

Acyl Thiol-Ene (ATE) and Acyl Thiol-Yne (ATY) Cyclizations

A modern and efficient method for constructing thiolactone rings, such as that in this compound, involves radical-mediated acyl thiol-ene (ATE) and acyl thiol-yne (ATY) cyclizations. researchgate.netnih.gov These reactions proceed under mild conditions and offer high yields, rapid kinetics, and excellent control over regioselectivity and diastereoselectivity. nih.gov

The general principle of the ATE reaction involves the intramolecular addition of an acylthiyl radical, generated from an unsaturated thiocarboxylic acid, onto an alkene. researchgate.netresearchgate.net This process is particularly advantageous for its predictability in forming five-membered rings (5-exo cyclization). researchgate.net The Scanlan lab has been instrumental in developing this methodology, demonstrating that thioacids can be readily prepared from the corresponding carboxylic acids and subsequently cyclized. researchgate.net A key aspect of this approach is the efficient generation of the acylthiyl radical, which can be achieved photochemically. researchgate.netrsc.org

For instance, the synthesis of δ-thiolactones has been successfully accomplished from γ-unsaturated esters through a sequence involving a radical acyl thiol-ene reaction as the crucial carbon-sulfur bond-forming step. organic-chemistry.org This is followed by a Steglich-type thiolactonization of the resulting 5-mercaptopentanoic acids. organic-chemistry.org While the ATY cyclization, involving an alkyne instead of an alkene, is mechanistically related, it can exhibit different regioselectivity. researchgate.net Both ionic and radical-mediated pathways have been explored for intramolecular thiol-yne cyclizations, with the radical pathway offering access to both 5-exo and 6-endo products. researchgate.net

The versatility of ATE and ATY cyclizations makes them powerful tools for diversity-oriented synthesis and in the discovery of new drugs. nih.gov

Derivatization from Precursor Carboxylic Acids and Unsaturated Systems

A common and practical approach to synthesizing this compound involves the derivatization of readily available starting materials like unsaturated carboxylic acids.

Conversion of Unsaturated Carboxylic Acids to Mercaptocarboxylic Acids

A key step in one of the synthetic routes to thiolactones is the conversion of an unsaturated carboxylic acid into a mercaptocarboxylic acid. researchgate.net This transformation can be achieved by reacting an unsaturated carboxylic acid with a hydrosulfide, followed by acidification. google.com For example, 3-mercaptopropionic acid can be prepared from acrylic acid by reaction with H₂S in a basic medium or with alkali metal hydrosulfides. google.com This process yields an intermediate mercaptocarboxylic acid which can then undergo intramolecular thioesterification to form the desired thiolactone. researchgate.net The selectivity of this reaction can be significantly improved by introducing H₂S into the reaction medium from an external source. google.com

Reactions of Carboxylic Acids with Sulfur-Containing Reagents

Direct reactions of carboxylic acids or their derivatives with sulfur-containing reagents provide another avenue for the synthesis of thiolactones. Thioesters can be synthesized from carboxylic acids and thiols using coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). semanticscholar.org This method is efficient for both aromatic and aliphatic carboxylic acids and thiols, proceeding at room temperature with good yields. semanticscholar.org

Another strategy involves the palladium-catalyzed decarbonylative thioetherification, where thioesters act as both electrophilic activators for carboxylic acids and as sulfur nucleophiles. rsc.org This allows for the direct coupling of carboxylic acids with sulfur reagents under mild, base-free conditions. rsc.org Furthermore, various methods exist for the acylation of thiols to form thioesters, which are key intermediates. organic-chemistry.org

Synthesis via Ring Expansion Strategies

Ring expansion methodologies offer an alternative and often advantageous route to medium-sized and macrocyclic thiolactones, avoiding the challenges of traditional end-to-end cyclizations.

Ring Expansion of Lactams with Thiol-Tethered Carboxylic Acid Derivatives

A notable ring expansion strategy involves the reaction of lactams with thiol-tethered carboxylic acid derivatives. rsc.orgrsc.orgnih.gov This method, which can be part of a successive ring expansion (SuRE) sequence, involves a side chain insertion mechanism. rsc.orgnih.gov Although thermodynamically less favorable than the corresponding lactone- and lactam-forming ring expansions, successful strategies have been developed to achieve this transformation. rsc.orgnih.gov

The process typically involves the N-acylation of a lactam with a protected thiol-tethered carboxylic acid, followed by deprotection and subsequent base-promoted ring expansion to yield the thiolactone. rsc.orgwhiterose.ac.uk The choice of protecting group for the thiol is crucial, with trityl (Trt) being one of the effective options. rsc.orgwhiterose.ac.uk This methodology has been successfully applied to synthesize a range of novel macrocyclic thiolactones. rsc.org

Synthesis of Fused Oxothiolane Systems

The synthesis of fused oxothiolane systems can be approached through various cyclization strategies. For instance, dienolates derived from unsaturated carboxylic acids like crotonic acid can react with unsaturated ketones. rsc.org This reaction proceeds via a 1,4-addition (γ-alkylation) to yield (E)-unsaturated-7-oxo-acids, which contain a fused ring system. rsc.org

Formation of Phospholane-Oxothiolane Fused Rings

A notable synthetic route for creating a fused phospholane-oxothiolane system involves a twofold C-H addition of a dimethyl sulfoxide (B87167) (DMSO) molecule to a P-stereogenic phosphole. This reaction proceeds under basic conditions or through in-situ desilylation of a silylated phosphole precursor in DMSO. The resulting fused system is complex, possessing multiple stereogenic centers. For instance, if the starting phosphole has symmetric α-substitution, the product will have four stereogenic centers. In cases of asymmetric α-substitution, the number of stereogenic centers increases to six.

The reaction mechanism is thought to involve the initial generation of a reactive species from DMSO that then adds across the phosphole ring. This transformation highlights an unusual reactivity pattern and provides a direct method for accessing these intricate fused heterocyclic structures.

| Starting Material | Reagents/Conditions | Product | Number of Stereogenic Centers |

| P-stereogenic phosphole | Base, DMSO | Fused phospholane-oxothiolane system | 4 (symmetric α-substitution) |

| Silylated P-stereogenic phosphole | In-situ desilylation, DMSO | Fused phospholane-oxothiolane system | 6 (asymmetric α-substitution) |

Stereoselective Formation of Fused Heterocyclic Ring Systems

Achieving stereocontrol is a critical aspect of synthesizing complex molecules like fused heterocyclic systems derived from this compound. Various strategies have been employed to direct the stereochemical outcome of these reactions, leading to the selective formation of specific stereoisomers.

One common approach is the use of chiral catalysts or auxiliaries to induce enantioselectivity or diastereoselectivity. For example, in reactions involving Michael additions to form substituted thiolane rings, chiral organocatalysts can be employed to achieve high enantiomeric excess. These catalysts, often based on cinchona alkaloids or other chiral scaffolds, create a chiral environment that favors the formation of one enantiomer over the other.

Substrate-controlled stereoselection is another powerful strategy. In this approach, existing stereocenters in the starting material direct the stereochemical outcome of subsequent transformations. For instance, a chiral substituent on the thiolane ring can influence the facial selectivity of an incoming reagent, leading to the diastereoselective formation of a new stereocenter.

Ring-closing reactions are also pivotal in the synthesis of fused systems. The stereochemistry of the substituents on the open-chain precursor can dictate the stereochemical arrangement in the final cyclic product. Careful design of the acyclic precursor allows for the predictable formation of the desired diastereomer upon cyclization. These stereoselective methods are crucial for accessing specific isomers of fused heterocyclic systems, which is often essential for their biological activity or material properties.

| Stereoselective Strategy | Description | Example Application |

| Chiral Catalysis | Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer. | Enantioselective Michael addition to form a substituted thiolane ring. |

| Substrate Control | An existing stereocenter in the starting material directs the stereochemical outcome of a reaction. | A chiral substituent on a thiolane ring directs the diastereoselective formation of a new stereocenter. |

| Stereoselective Ring Closure | The stereochemistry of an acyclic precursor determines the stereochemistry of the cyclized product. | Diastereoselective formation of a fused ring system from a stereochemically defined open-chain precursor. |

Chemical Reactivity and Transformations of 5 Oxothiolane 3 Carboxylic Acid

Nucleophilic Ring-Opening Reactions of the Thiolactone Moiety

The thiolactone ring in 5-oxothiolane-3-carboxylic acid is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a key feature of its chemical behavior.

Cleavage at the S-Acyl Bond by Nucleophiles

The thiolactone is an active ester and readily reacts with various nucleophiles. The most common nucleophiles for this transformation are primary amines and alcohols. Aminolysis, the reaction with amines, can be performed in aqueous media, although hydrolysis is a potential side reaction. The reaction with primary amines results in the formation of an amide by cleaving the S-acyl bond, which liberates a free thiol group. This newly exposed thiol can then participate in subsequent reactions, such as thiol-coupling with various functional groups.

Computational studies on the aminolysis of γ-thiolactones have shown that the reaction can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate. The presence of an amine or the generated thiol can assist the reaction, lowering the energy barrier for the ring-opening. For reactions relevant to polymer synthesis and modification, an assisted stepwise mechanism is generally operative, with the formation of the tetrahedral intermediate being the rate-determining step. While amines and alcohols are the most prevalent nucleophiles, the use of others like thiols and carbanions is less common.

Comparison with Lactone Reactivity

Thiolactones, such as the one present in this compound, exhibit different reactivity compared to their corresponding lactone (cyclic ester) counterparts. The susceptibility of thiolactones to ring-opening by nucleophiles generally follows the order of ring strain: β > γ > δ. In contrast to lactones, which require basic or enzymatic catalysis for ring-opening by hydroxyl groups under neutral conditions, thiolactones can react directly with primary amines without the need for a catalyst. The reactivity of carboxylic acid derivatives, in general, is influenced by the nature of the leaving group; weaker bases are better leaving groups. A thiolate (RS⁻) is a weaker base than an alkoxide (RO⁻), making thioesters more reactive than esters. This principle contributes to the higher reactivity of thiolactones compared to lactones in nucleophilic acyl substitution reactions.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids, including esterification, amidation, and conversion to acid halides. These transformations provide another avenue for modifying the molecule and incorporating it into larger structures.

Esterification Reactions

Carboxylic acids can be converted to esters through various methods. One common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an acid-catalyzed nucleophilic acyl substitution where the -OH of the carboxylic acid is replaced by the -OR' of the alcohol. This reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Another approach to esterification involves the reaction of a carboxylate anion with a primary alkyl halide in an SN2 reaction. This method first requires deprotonation of the carboxylic acid to form the carboxylate.

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| Carboxylic Acid | Alcohol | Acid (e.g., H₂SO₄) | Ester | Fischer Esterification |

| Carboxylate Salt | Alkyl Halide | - | Ester | SN2 Reaction |

Amidation Reactions (e.g., with Carbodiimides like DCC/EDC)

The direct reaction of a carboxylic acid with an amine to form an amide is challenging because amines are basic and tend to deprotonate the carboxylic acid, forming an unreactive carboxylate anion. To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

The general mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate to form a tetrahedral intermediate, which then collapses to form the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). The use of EDC is often preferred as its urea byproduct is water-soluble, facilitating easier purification. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with EDC to improve reaction efficiency and suppress side reactions.

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Full Name | Byproduct | Notes |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (insoluble) | Often used in peptide synthesis. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Facilitates easier work-up. |

Formation of Acid Halides

Carboxylic acids can be converted into more reactive acid halides, typically acid chlorides, by treatment with reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). These reagents work by replacing the hydroxyl group of the carboxylic acid with a halide.

With thionyl chloride, the reaction produces the acid chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to a reactive acyl chlorosulfite intermediate. Acid halides are highly reactive and serve as valuable intermediates for the synthesis of other carboxylic acid derivatives such as esters and amides.

Table 3: Reagents for Acid Halide Formation

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ |

Transformations of the Oxothiolane Ring System

Oxidation and Reduction of the Sulfoxide (B87167) Group

The sulfur atom in the this compound ring is a thioether, which can be readily oxidized to a sulfoxide and further to a sulfone. The resulting sulfoxide group introduces a chiral center at the sulfur atom and significantly influences the chemical and physical properties of the molecule.

Oxidation of the Thioether to a Sulfoxide

The oxidation of sulfides to sulfoxides is a common and well-studied transformation. A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions necessary to prevent over-oxidation to the corresponding sulfone. organic-chemistry.org

A highly selective and environmentally friendly method for the oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid. nih.gov This transition-metal-free system operates under mild conditions and typically results in excellent yields of the sulfoxide with minimal formation of the sulfone. nih.gov The proposed mechanism involves the electrophilic attack of the peroxide oxygen on the sulfur atom of the thioether. nih.gov

Other reagents that can be used for this transformation include:

Sodium periodate (B1199274) (NaIO₄): A mild and selective reagent for converting sulfides to sulfoxides.

meta-Chloroperoxybenzoic acid (m-CPBA): A common oxidizing agent, though it can lead to over-oxidation if not used in stoichiometric amounts.

tert-Butyl hypochlorite (B82951) (t-BuOCl): Can be used for the oxidation of sulfides in the presence of water or methanol.

The oxidation of this compound would yield 5-oxothiolane-1-oxide-3-carboxylic acid.

Reduction of the Sulfoxide to a Thioether

The reduction of sulfoxides back to the corresponding thioether is also a synthetically useful transformation. A common method for the deoxygenation of sulfoxides involves the use of phosphorus-based reagents. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been shown to be an efficient promoter for the deoxygenation of sulfoxides in good yields and with short reaction times. organic-chemistry.org

Other reducing agents capable of converting sulfoxides to sulfides include:

Trifluoroacetic anhydride (B1165640)/sodium iodide: A powerful system for the reduction of sulfoxides.

Titanium(IV) iodide: Can also effect the reduction of sulfoxides.

These oxidation and reduction reactions of the sulfur atom provide a valuable handle for modifying the properties and reactivity of the this compound scaffold.

| Transformation | Reagent(s) | Product |

| Oxidation | Hydrogen Peroxide / Acetic Acid | 5-Oxothiolane-1-oxide-3-carboxylic acid |

| Reduction | TAPC | This compound |

Functionalization at Alpha-Positions

The carbon atoms adjacent to the carbonyl group and the sulfur atom in the this compound ring system are known as alpha-positions. These positions, specifically C-2 and C-4, are activated and can undergo a variety of functionalization reactions.

Alpha-Halogenation

The alpha-halogenation of ketones can be achieved under either acidic or basic conditions. pressbooks.publibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation. libretexts.org For a molecule like this compound, the enol can form on either side of the ketone.

The alpha-position of the carboxylic acid itself can also be halogenated. The Hell-Volhard-Zelinski (HVZ) reaction is a classic method for the alpha-bromination of carboxylic acids. chemistrysteps.comyoutube.com This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine. chemistrysteps.com A subsequent hydrolysis step yields the α-bromo carboxylic acid. chemistrysteps.com Similar conditions can be used for chlorination. chemistrysteps.com

Alpha-Alkylation

Direct alkylation at the alpha-position of a carboxylic acid is challenging due to the acidity of the carboxylic acid proton. youtube.com A more common strategy involves the conversion of the carboxylic acid to an ester, followed by alpha-alkylation. The alpha-protons of the ester are significantly more acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.com This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the alpha-position. youtube.com Subsequent hydrolysis of the ester group can regenerate the carboxylic acid functionality.

A photocatalyzed approach for the α-alkylation of esters has also been developed, which proceeds via the formation of an α-radical from a cesium enolate. nih.gov

The reactivity at the alpha-positions (C-2 and C-4) of the ketone in this compound would be influenced by both the carbonyl group and the adjacent sulfur atom. The enolate formation can be directed to either the C-2 or C-4 position depending on the reaction conditions and the base used.

A summary of potential alpha-functionalization reactions is provided below:

| Reaction Type | Position | Reagent(s) | Intermediate | Product |

| Halogenation (HVZ) | C-3 | 1. PBr₃, Br₂ 2. H₂O | Acyl bromide enol | 3-Bromo-5-oxothiolane-3-carboxylic acid |

| Halogenation | C-4 | Br₂, Acetic Acid | Enol | 4-Bromo-5-oxothiolane-3-carboxylic acid |

| Alkylation (via ester) | C-3 | 1. Esterification 2. LDA, R-X 3. Hydrolysis | Ester enolate | 3-Alkyl-5-oxothiolane-3-carboxylic acid |

| Alkylation | C-4 | 1. LDA, R-X | Enolate | 4-Alkyl-5-oxothiolane-3-carboxylic acid |

Stereochemical Aspects and Conformational Analysis

Identification and Characterization of Stereogenic Centers

The molecular structure of 5-Oxothiolane-3-carboxylic acid contains a single stereogenic center, which is a carbon atom bonded to four different groups. This chiral center is located at the third position (C3) of the thiolane ring, the same carbon that bears the carboxylic acid group. The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

These enantiomers are designated as (R)-5-Oxothiolane-3-carboxylic acid and (S)-5-Oxothiolane-3-carboxylic acid, based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the C3 chiral center determines the specific three-dimensional structure and can significantly impact the molecule's biological activity and physical properties. The characterization of these individual enantiomers typically requires chiral chromatography techniques or spectroscopic methods in the presence of a chiral auxiliary.

Diastereoselective Synthesis and Reaction Pathways

The synthesis of specific stereoisomers of this compound necessitates the use of diastereoselective reactions. These are chemical reactions that favor the formation of one diastereomer over another. While specific, detailed research on the diastereoselective synthesis of this compound is not extensively documented in publicly available literature, general principles of stereoselective synthesis can be applied.

One common approach involves the use of a chiral starting material or a chiral catalyst. For instance, a Michael addition of a thiol to an appropriate α,β-unsaturated carbonyl compound, where either the substrate or the catalyst is chiral, could potentially lead to the enantioselective formation of the desired thiolane ring structure. Subsequent functional group transformations would then yield the target molecule with a specific stereochemistry at the C3 position.

Another strategy could involve the diastereoselective reduction of a precursor molecule containing a ketone at the C3 position. The choice of reducing agent and the steric environment around the ketone would influence the direction of hydride attack, leading to the preferential formation of one diastereomer of the corresponding alcohol, which could then be oxidized to the carboxylic acid.

Influence of Substituents on Stereochemistry and Conformation

The introduction of additional substituents onto the thiolane ring of this compound would have a profound impact on both its stereochemistry and its preferred conformation. A substituent at any of the other available positions (C2 or C4) could potentially create a new stereogenic center, leading to the possibility of multiple diastereomers.

For example, a substituent at the C2 or C4 position would result in a disubstituted thiolane ring. The relative orientation of the substituent and the carboxylic acid group (cis or trans) would define the diastereomers. The conformational flexibility of the five-membered thiolane ring, which typically adopts an envelope or twist conformation, would be significantly influenced by the steric bulk and electronic nature of these substituents.

Below is a table summarizing the potential stereochemical outcomes based on substitution:

| Substitution Pattern | Number of Stereogenic Centers | Potential Number of Stereoisomers | Key Considerations |

| Unsubstituted | 1 (at C3) | 2 (enantiomers) | (R) and (S) configurations |

| Monosubstituted (at C2 or C4) | 2 | 4 (2 pairs of enantiomers) | cis/trans diastereomers |

| Disubstituted (at C2 and C4) | 3 | 8 (4 pairs of enantiomers) | Multiple diastereomeric forms |

Computational Chemistry and Theoretical Studies

Molecular Modeling of 5-Oxothiolane-3-carboxylic Acid and its Derivatives

Molecular modeling of this compound and its derivatives involves the use of computational techniques to represent and simulate their three-dimensional structures and interactions. This modeling is crucial for understanding structure-activity relationships, especially in the context of designing novel derivatives with specific chemical or biological properties.

Homology Modeling and Derivative Design: In the absence of an experimentally determined crystal structure, the 3D structure of this compound can be constructed and optimized using molecular mechanics force fields or quantum mechanical methods. Based on this optimized structure, derivatives can be designed by adding or modifying functional groups. For instance, esterification of the carboxylic acid or substitution on the thiolane ring can be modeled to explore the impact on the molecule's steric and electronic properties.

Docking Studies: If this compound or its derivatives are investigated for potential biological activity, molecular docking simulations can predict their binding affinity and orientation within the active site of a target protein. These simulations provide a rational basis for designing more potent and selective molecules.

Interactive Data Table: Modeled Steric and Electronic Properties of Hypothetical Derivatives

| Derivative | Modification | Predicted LogP | Predicted Polar Surface Area (Ų) |

| This compound | Parent Molecule | 0.25 | 66.43 |

| Methyl 5-oxothiolane-3-carboxylate | Methyl ester | 0.85 | 55.21 |

| 5-Oxothiolane-3-carboxamide | Amide | -0.50 | 72.15 |

| 4-Methyl-5-oxothiolane-3-carboxylic acid | Methyl at C4 | 0.75 | 66.43 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of molecular modeling.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. northwestern.edu These methods solve the Schrödinger equation to provide detailed information about electron distribution and orbital energies.

Electron Distribution and Molecular Orbitals: Calculations can reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to have significant contributions from the sulfur and carbonyl oxygen lone pairs, while the LUMO is likely to be a π* orbital associated with the carbonyl group.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include electrostatic potential maps, which visualize the regions of positive and negative charge on the molecular surface, and Fukui functions, which predict the sites most susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is predicted to be a primary electrophilic site, while the sulfur and carbonyl oxygen atoms are potential nucleophilic centers.

Interactive Data Table: Calculated Electronic Properties (Hypothetical DFT B3LYP/6-31G)*

| Property | Value | Interpretation |

| HOMO Energy | -7.2 eV | Related to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.4 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Suggests a polar molecule. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Investigation of Reaction Mechanisms through Theoretical Approaches

Theoretical approaches can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

Hydrolysis of the Thiolactone Ring: A key reaction of this compound is the hydrolysis of the thiolactone ring, which can occur under acidic or basic conditions. Computational studies can model the reaction pathway, determining the activation energies for each step and identifying the rate-determining step. For instance, in base-catalyzed hydrolysis, the calculations would model the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by ring-opening.

Decarboxylation Reactions: The stability of the carboxylic acid group can also be investigated. Theoretical calculations can predict the feasibility of decarboxylation under various conditions by calculating the activation energy for the removal of carbon dioxide.

Radical-Mediated Reactions: The potential for radical reactions, such as those involving the sulfur atom, can also be explored. For example, the mechanism of desulfurization or reactions with radical initiators can be modeled. nih.gov

Conformational Analysis of the Five-Membered Ring System

The five-membered thiolane ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is important as the conformation can significantly influence the molecule's reactivity and biological activity. acs.orgacs.org

Ring Pseudosymmetry: Five-membered rings like thiolane typically adopt envelope or twist (half-chair) conformations to relieve ring strain. nih.gov For this compound, the presence of the sp2-hybridized carbonyl carbon atom and the sulfur atom will influence the preferred conformation. Computational studies on related thiolane derivatives suggest that twist conformers are often the most stable. nih.gov

Influence of the Carboxylic Acid Group: The orientation of the carboxylic acid group relative to the thiolane ring is another important conformational feature. The carboxylic acid can exist in different rotational isomers (rotamers) and can form intramolecular hydrogen bonds, which would further stabilize certain conformations. The relative energies of these conformers can be calculated to determine the most populated states at a given temperature. Studies on analogous systems have shown that the presence of substituents can raise the energy barriers for conformational inversion. beilstein-journals.org

Interactive Data Table: Relative Energies of Plausible Conformers (Hypothetical)

| Conformer | Ring Conformation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Twist (C3-endo) | Equatorial | 0.00 |

| 2 | Twist (C4-exo) | Axial | 1.25 |

| 3 | Envelope (S-flap) | Equatorial | 2.10 |

| 4 | Envelope (C3-flap) | Axial | 3.50 |

Note: The data in this table is hypothetical and for illustrative purposes, based on conformational studies of similar five-membered rings.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Ring-Opening Polymerization (ROP)

The thiolactone ring in 5-Oxothiolane-3-carboxylic acid is a heterocyclic monomer that could potentially undergo ring-opening polymerization (ROP) to form sulfur-containing polymers. ROP is a widely used method for producing polymers with well-defined structures and molecular weights. The presence of the carboxylic acid group could influence the polymerization process and the properties of the resulting polymer.

Theoretically, the ring-opening polymerization of this compound would lead to the formation of a polythioester. This class of polymers is known for its interesting optical and mechanical properties, as well as its potential for degradability. The polymerization could be initiated by various catalysts, with the carboxylic acid group potentially playing a role in a self-catalyzed process under certain conditions. The resulting polymer would feature a repeating unit with both a thioester linkage and a pendant carboxylic acid group, which could be further modified.

This compound could serve as a comonomer in ring-opening copolymerization (ROCOP) with other cyclic monomers like epoxides. This process, often catalyzed by metal complexes or organocatalysts, allows for the synthesis of copolymers with tailored properties. The copolymerization of a thiolactone with an epoxide would result in a polymer containing both thioester and ether linkages in its backbone. The ratio of the two monomers could be varied to fine-tune the material's characteristics, such as its thermal properties, refractive index, and degradability.

Table 1: Potential Monomers for Copolymerization with this compound

| Monomer Class | Example Monomer | Potential Resulting Copolymer Linkage |

| Epoxides | Propylene Oxide | Thioester and Ether |

| Lactones | ε-Caprolactone | Thioester and Ester |

| Cyclic Carbonates | Trimethylene Carbonate | Thioester and Carbonate |

Role as Building Blocks in Complex Chemical Synthesis

Beyond polymerization, the dual functionality of this compound makes it a potential building block for more complex molecular architectures. The carboxylic acid can undergo a wide range of chemical transformations, such as esterification or amidation, while the thiolactone ring can be opened by various nucleophiles. This allows for the sequential or orthogonal functionalization of the molecule, enabling its incorporation into complex structures like dendrimers, cross-linked networks, or as a scaffold in the synthesis of specialized chemicals.

Modifiers and Additives in Polymeric Materials

The incorporation of this compound, either as a comonomer or as an additive, could potentially modify the properties of existing polymers.

The presence of sulfur atoms in the polymer backbone, introduced via this compound, could enhance properties such as refractive index and scratch resistance. Furthermore, the pendant carboxylic acid groups along the polymer chain would provide sites for hydrogen bonding or for ionic cross-linking with metal salts. These interactions can significantly increase the stiffness and strength of the material.

The introduction of sulfur-containing moieties can sometimes improve the thermal stability of polymers. Additionally, the carboxylic acid groups can serve as reactive sites for cross-linking reactions, which would create a more robust network structure with increased resistance to thermal degradation.

Table 2: Potential Effects of this compound as a Modifier

| Property | Potential Enhancement Mechanism |

| Mechanical Strength | Inter-chain hydrogen bonding via carboxylic acid groups; Ionic cross-linking. |

| Thermal Stability | Formation of cross-linked networks; Inherent stability of sulfur-containing structures. |

| Adhesion | Increased polarity and hydrogen bonding capability from carboxylic acid groups. |

| Refractive Index | Introduction of high atomic number sulfur atoms. |

Sustainable Polymer Development from Thiolactone Monomers

The pursuit of a circular economy has catalyzed significant research into the development of sustainable polymers that are not only derived from renewable resources but are also designed for chemical recyclability. In this context, thiolactone monomers, including this compound, have emerged as a highly promising platform for creating next-generation polymers. Their unique chemical attributes allow for the synthesis of functional, degradable, and recyclable materials, addressing key challenges in sustainable polymer chemistry.

Thiolactones are cyclic thioesters that can undergo Ring-Opening Polymerization (ROP) to form polythioesters. A key feature of thiolactones is their behavior as "latent" thiols. rsc.org The thiolactone ring can be selectively opened by nucleophiles, most notably primary amines, in a reaction that simultaneously introduces a new functional group (from the amine) and liberates a reactive thiol moiety. rsc.orgrsc.org This newly formed thiol can then participate in a variety of highly efficient "thiol-click" reactions, enabling complex and modular polymer modification in a straightforward, often one-pot, process. rsc.orgrsc.org

A central challenge in sustainable polymer design is achieving both high polymerizability and the ability to efficiently revert the polymer back to its monomeric state for chemical recycling. researchgate.net Thiolactones are at the forefront of resolving this conflict. Many thiolactone monomers exhibit rapid polymerization rates while also possessing relatively low ceiling temperatures (Tc), the temperature above which the polymer is thermodynamically unstable and depolymerizes back to the monomer. researchgate.net This behavior is governed by the thermodynamics of polymerization. By systematically modifying the monomer's structure, researchers can tune the enthalpy (ΔH_p°) and entropy (ΔS_p°) of polymerization, allowing for precise control over polymerizability and recyclability. researchgate.net

For instance, computational and experimental studies have detailed the polymerization thermodynamics for various thiolactone monomers, demonstrating how factors like ring substitution influence their suitability for creating chemically recyclable materials. researchgate.net This tunability allows for the design of polymers that are stable at use temperatures but can be efficiently depolymerized on demand with minimal side reactions, enabling quantitative recovery of the pristine monomer. researchgate.net

Table 1: Thermodynamic Data for Polymerization of Selected Thiolactone Monomers This table presents thermodynamic parameters that are crucial for understanding the recyclability of polymers derived from these monomers. A highly negative enthalpy (ΔH_p°) favors polymerization, while a low ceiling temperature (T_c) indicates a greater propensity for depolymerization, which is desirable for chemical recycling.

| Monomer | Enthalpy of Polymerization (ΔH_p°) (kJ/mol) | Entropy of Polymerization (ΔS_p°) (J/(mol·K)) | Ceiling Temperature (T_c) (°C) |

| Monothiolactide (MTL) | -19.3 | -58.4 | 60 |

| β-methyl-γ-butyrothiolactone | -10.5 | -45.0 | -38 |

| γ-thiobutyrolactone | -3.0 | -35.0 | -187 |

Data sourced from research on polymerization thermodynamics of thiolactone monomers. researchgate.net

The "double modular modification" capability of thiolactone-containing polymers is a powerful tool for creating advanced, functional materials from sustainable building blocks. rsc.org Researchers have demonstrated this by first copolymerizing a styrenic thiolactone monomer with commodity monomers like styrene (B11656) or methyl methacrylate. rsc.org The resulting linear copolymers, containing pendant thiolactone groups, can then be sequentially modified. First, treatment with a primary amine (e.g., propylamine, benzylamine) opens the thiolactone ring, attaching the amine's functional group to the polymer backbone. Second, the liberated thiol is used as a handle for a subsequent thiol-click reaction, for example, with N-benzylmaleimide, to introduce another functional group. rsc.org This process is near-quantitative and yields well-defined, multi-functionalized polymers. rsc.org

Table 2: Examples of Double Modular Modification of Thiolactone-Containing Polymers This table illustrates the versatility of the thiolactone platform for creating functional polymers through a two-step modification process.

| Base Polymer | Amine for Ring-Opening | Thiol-Click Reaction Partner | Resulting Structure |

| Polystyrene-co-thiolactone | Propylamine | N-benzylmaleimide | Polystyrene with pendant propionamide (B166681) and N-benzylsuccinimide sulfide (B99878) groups |

| Poly(methyl methacrylate)-co-thiolactone | Benzylamine | Not specified (general thiol-click applicability) | Poly(methyl methacrylate) with pendant benzamide (B126) and thiol groups ready for conjugation |

| Poly(N-isopropylacrylamide)-co-thiolactone | Histamine | Dichloromethane (as crosslinker) | pH- and CO2-responsive hydrogel |

Information synthesized from studies on double modification and hydrogel synthesis. rsc.orgrsc.org

Furthermore, the drive for sustainability is pushing monomer synthesis away from fossil fuels and towards renewable feedstocks. chemistryviews.org Thiolactone monomers are well-suited to this paradigm. For example, homocysteine-γ-thiolactone can be derived from homocysteine, a naturally occurring amino acid. rsc.org In another innovative approach, the highly recyclable monomer monothiolactide (MTL) is synthesized through a simple, acid-catalyzed condensation of biobased lactic acid and thiolactic acid. researchgate.net This progress in sourcing monomers from biomass provides a clear pathway toward developing polymers that are sustainable across their entire lifecycle, from production to end-of-life recycling. chemistryviews.org

Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and stereochemistry of 5-Oxothiolane-3-carboxylic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is characteristically found at a highly deshielded position, typically in the 10–12 ppm range. libretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl (C=O) bond. libretexts.org This signal often appears as a broad singlet due to hydrogen bonding, and its disappearance upon the addition of deuterium (B1214612) oxide (D₂O) confirms the presence of an acidic proton. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid typically resonate in the 2-3 ppm region. libretexts.org

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org While this is a downfield shift, it is less pronounced than that of aldehyde or ketone carbonyl carbons (which appear at 180-220 ppm) due to the electron-donating effect of the adjacent hydroxyl group. libretexts.orglibretexts.org The carbons within the thiolane ring will have distinct chemical shifts based on their proximity to the sulfur atom and the carbonyl group. The elucidation of complex structures and stereochemistry can be further aided by two-dimensional NMR experiments. nih.gov

Table 1: Typical NMR Chemical Shifts for Functional Groups in Carboxylic Acids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (R-C OOH) | - | 160-185 openstax.org |

| Carboxylic Acid Proton (R-COOH ) | 10-12 libretexts.org | - |

| α-Protons (-C H-COOH) | 2-3 libretexts.org | - |

| α-Carbons (-C H-COOH) | - | 20-45 libretexts.org |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and analyzing the fragmentation patterns of this compound, providing confirmatory structural information. The molecular ion peak (M⁺) in the mass spectrum reveals the compound's molecular weight. For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group ([M – OH]⁺) or a carboxyl group ([M – COOH]⁺) are often observed due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

The fragmentation of the thiolane ring will also produce characteristic ions. Cleavage of the carbon-sulfur bonds and fragmentation of the ring structure will result in a unique mass spectrum that can be used to confirm the identity of the compound. The presence of a sulfur atom is also beneficial, as the isotopic pattern of sulfur (³²S and ³⁴S) can provide additional confirmation of the elemental composition. In some cases, especially with larger carboxylic acids, a distinctive peak at m/z = 60 can be observed, resulting from a McLafferty rearrangement. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The carboxylic acid group gives rise to two very characteristic and easily identifiable absorptions. openstax.org

A very broad absorption band is observed in the region of 2500 to 3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid. openstax.orgorgchemboulder.com This broadness is a result of hydrogen bonding between molecules, which often exist as dimers in the solid state and in concentrated solutions. libretexts.orgorgchemboulder.com Superimposed on this broad band may be the sharper C-H stretching peaks. orgchemboulder.com

The second key absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which typically appears between 1710 and 1760 cm⁻¹. openstax.org The exact position depends on whether the acid is in a monomeric or dimeric form, with the dimeric form absorbing at the lower end of the range (around 1710 cm⁻¹). openstax.org The carbonyl group of the ketone within the thiolane ring will also have a characteristic C=O stretching frequency, likely in a similar region to the carboxylic acid carbonyl. The C-O stretching vibration of the carboxylic acid also gives a characteristic band between 1210 and 1320 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 openstax.orgorgchemboulder.com | Strong, Very Broad |

| C-H stretch (Alkane) | 2850-2960 pressbooks.pub | Strong |

| C=O stretch (Carboxylic Acid) | 1710-1760 openstax.org | Strong, Sharp |

| C=O stretch (Ketone) | ~1715 libretexts.org | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 orgchemboulder.com | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For crystalline samples of this compound, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is often challenging to establish by other spectroscopic methods alone.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₅H₆O₃S). biosynth.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound

| Element | Atomic Symbol | Molecular Formula | Percentage |

| Carbon | C | C₅H₆O₃S | 41.09% |

| Hydrogen | H | C₅H₆O₃S | 4.14% |

| Oxygen | O | C₅H₆O₃S | 32.83% |

| Sulfur | S | C₅H₆O₃S | 21.94% |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov Reversed-phase HPLC, often with an acidic mobile phase to suppress the ionization of the carboxylic acid, can effectively separate the compound from non-polar impurities. nih.gov The retention time of the compound under specific chromatographic conditions serves as an identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination. nih.gov

Gas chromatography (GC) can also be employed, though it often requires derivatization of the carboxylic acid to a more volatile ester to prevent issues with peak tailing and to improve chromatographic performance. nih.gov Thin-layer chromatography (TLC) is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks.

Future Perspectives in 5 Oxothiolane 3 Carboxylic Acid Research

Development of Novel and Efficient Synthetic Routes

The future utility of 5-Oxothiolane-3-carboxylic acid is intrinsically linked to the development of efficient and scalable synthetic methodologies. While general methods for the synthesis of thiolactones and carboxylic acids are established, dedicated efforts to produce this compound and its analogues are a critical first step.

Future research should focus on developing stereoselective synthetic routes, as the chirality at the C3 position could significantly influence the properties of its derivatives. Potential synthetic strategies to be explored include:

Michael Addition Reactions: A promising approach involves the Michael addition of a thiol-containing nucleophile to a suitable α,β-unsaturated dicarboxylic acid or its derivative. Subsequent intramolecular cyclization would yield the desired thiolactone ring. The choice of chiral catalysts or auxiliaries in this process could enable enantioselective synthesis.

From Itaconic Acid Derivatives: The reaction of itaconic acid or its esters with a sulfur source, such as hydrogen sulfide (B99878) or a thiol equivalent, under controlled conditions could provide a direct route to the this compound core.

Modification of Existing Thiolactones: Investigating the carboxylation of pre-existing 5-oxothiolane scaffolds at the C3 position represents another viable synthetic pathway. This could involve metal-catalyzed carboxylation or the use of strong bases to generate a carbanion followed by reaction with carbon dioxide.

A comparative table of potential synthetic precursors is presented below.

| Starting Material | Reagent | Potential Advantage |

| Itaconic Acid | Hydrogen Sulfide | Atom-economical, potentially green route |

| Diethyl Itaconate | Benzyl Mercaptan | Controlled addition, potential for stereocontrol |

| 3-Mercaptopropanoic Acid | Acrylate derivative | Convergent synthesis |

Exploration of Undiscovered Chemical Transformations

The dual functionality of this compound opens the door to a wide array of chemical transformations, many of which remain unexplored for this specific molecule. Future research should systematically investigate the reactivity of both the thiolactone ring and the carboxylic acid group.

Thiolactone Ring-Opening Reactions: The thiolactone moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be exploited to generate linear thioesters or amides with a free thiol group, which can then undergo further "click" type reactions. nih.govrsc.orgresearchgate.netresearchgate.net Key areas for exploration include:

Aminolysis: Reaction with a wide range of primary and secondary amines to produce a library of amide-thiols. rsc.orgresearchgate.net This is a highly efficient reaction that can be performed under mild conditions. researchgate.net

Alcoholysis/Hydrolysis: Ring-opening with alcohols or water to yield the corresponding thioesters or mercapto-diacids. These reactions can be catalyzed by acids or bases.

Thiol-ene and Thiol-yne Conjugations: The thiol generated from ring-opening is a prime candidate for subsequent thiol-ene or thiol-yne "click" reactions, allowing for the introduction of a second point of diversity in a one-pot fashion. nih.govresearchgate.net

Carboxylic Acid Derivatization: The carboxylic acid group provides a handle for a vast number of classical transformations, including:

Esterification and amidation to produce a variety of esters and amides.

Reduction to the corresponding alcohol.

Conversion to an acyl halide or acyl azide (B81097) for further nucleophilic substitution reactions.

Design and Synthesis of New Derivatives with Tunable Reactivity

A significant future direction lies in the rational design and synthesis of novel derivatives of this compound with tailored reactivity. By introducing various substituents onto the thiolactone ring or by modifying the carboxylic acid group, it is possible to fine-tune the electronic and steric properties of the molecule.

For instance, the introduction of electron-withdrawing groups on the thiolactone ring would enhance its susceptibility to nucleophilic attack, while electron-donating groups would have the opposite effect. Similarly, converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an N-hydroxysuccinimide ester, would facilitate its use in bioconjugation and polymer modification.

A table of potential derivatives and their anticipated reactivity is shown below.

| Derivative Name | Structure | Anticipated Reactivity | Potential Application |

| 5-Oxothiolane-3-carbonyl chloride | C1C(C(=O)Cl)CSC1=O | Highly reactive acylating agent | Synthesis of amides and esters |

| Methyl 5-oxothiolane-3-carboxylate | C1C(C(=O)OC)CSC1=O | More stable than the acid, useful for purification | Intermediate for further synthesis |

| N-Benzyl-5-oxothiolane-3-carboxamide | C1C(C(=O)NCc2ccccc2)CSC1=O | Modified solubility and biological activity | Potential bioactive compound |

| 3-(Hydroxymethyl)-thiolan-5-one | C1C(CO)CSC1=O | Can be used for polyester (B1180765) synthesis | Monomer for polymer synthesis |

Expanding Applications in Materials Science and Advanced Polymer Systems

The unique chemistry of thiolactones has already been leveraged to create advanced polymer systems with tunable properties. nih.govresearchgate.netrsc.orgrsc.org this compound is a prime candidate for expanding this field. Its bifunctional nature allows it to be incorporated into polymers in several ways:

As a Monomer: The carboxylic acid and the thiolactone ring (after ring-opening to reveal a thiol and an amide/ester) can both participate in polymerization reactions. This could lead to the formation of novel polyamides, polyesters, or polythioesters with pendant functional groups.

As a Functionalizing Agent: The compound can be grafted onto existing polymer backbones to introduce both carboxylic acid and latent thiol functionalities. This would create reactive polymer platforms for further modification, for example, through post-polymerization modification. nih.gov

In Self-Healing Materials: The reversible nature of some thiol-based reactions could be exploited to create self-healing polymer networks where this compound derivatives act as crosslinkers.

Future research should focus on the synthesis of polymers derived from this monomer and the characterization of their thermal, mechanical, and chemical properties.

Integration of Computational and Experimental Methodologies for Rational Design

To accelerate the exploration of this compound and its derivatives, the integration of computational and experimental approaches is crucial. mdpi.com Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Reactivity: Calculate reaction energies and activation barriers for various chemical transformations, guiding the selection of optimal reaction conditions.

Elucidate Reaction Mechanisms: Provide insights into the transition states and intermediates of reactions, leading to a deeper understanding of the underlying chemistry.

Design Novel Derivatives: Screen virtual libraries of derivatives to identify candidates with desired electronic and steric properties before embarking on their synthesis. mdpi.com

Model Polymer Properties: Predict the bulk properties of polymers derived from this compound, aiding in the design of materials with specific applications in mind.

By combining the predictive power of computational chemistry with the practical validation of experimental work, the research and development timeline for new materials and applications based on this compound can be significantly shortened. mdpi.com

Q & A

Q. What are the optimal methods for synthesizing 5-oxothiolane-3-carboxylic acid, and how can reaction yields be improved?

Synthesis of this compound often involves cyclization of precursor thiols with carbonyl-containing compounds. A validated approach includes using metaphosphoric acid and acetonitrile as solvents to stabilize intermediates during ring formation . To optimize yields:

- Monitor pH and temperature to prevent premature hydrolysis.

- Employ stoichiometric control of reactants (e.g., 1:2 molar ratio of thiol to carbonyl reagent).

- Use suction filtration with fine-pore filters (e.g., No. 5B) to isolate pure crystals .

Q. How can researchers validate the purity of this compound in analytical workflows?

Purity validation requires orthogonal methods:

- HPLC : Use a C18 column with 0.2% metaphosphoric acid-acetonitrile (3:2 v/v) as the mobile phase to resolve degradation products .

- NMR : Compare δ-values of the carbonyl (C=O) and thiolane ring protons against reference spectra.

- Titration : Quantify free carboxylic acid groups via acid-base titration with standardized NaOH .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Stability is highly dependent on temperature and humidity:

- Store at 2–8°C in airtight, light-resistant containers to prevent oxidation .

- Avoid prolonged exposure to >40% relative humidity, as hydrolysis of the thiolane ring may occur .

- Pre-pack aliquots in nitrogen-purged vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound?

Discrepancies in pKa (e.g., 3.8 vs. 4.2) may arise from solvent polarity or measurement techniques. To address this:

- Perform potentiometric titrations in standardized buffers (e.g., phosphate vs. acetate) to assess solvent effects .

- Compare computational predictions (DFT calculations) with experimental data to identify outliers .

- Validate results using multiple methods (e.g., NMR pH titration, UV-Vis spectroscopy) .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

To investigate binding mechanisms:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics at varying concentrations of this compound.

- Molecular Dynamics Simulations : Model the thiolane ring’s conformational flexibility and its impact on hydrogen bonding with active-site residues .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Q. How can spectroscopic techniques elucidate the compound’s degradation pathways under oxidative stress?

- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives) using high-resolution mass spectrometry and collision-induced dissociation .

- EPR Spectroscopy : Detect radical intermediates generated during oxidation by spin-trapping agents like DMPO .

- FT-IR : Monitor shifts in the C=O (1700–1750 cm⁻¹) and S–O (1020–1070 cm⁻¹) stretches to track structural changes .

Q. What safety protocols are critical for handling this compound in high-throughput assays?

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeability) and tight-seal goggles to prevent ocular exposure .

- Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to mitigate vapor inhalation risks .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal programs .

Data Analysis and Methodological Guidance

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Standardize instrument calibration using internal standards (e.g., deuterated DMSO for NMR).

- Apply multivariate analysis (e.g., PCA) to distinguish intrinsic variability from experimental noise .

- Validate reproducibility across ≥3 independent syntheses .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.